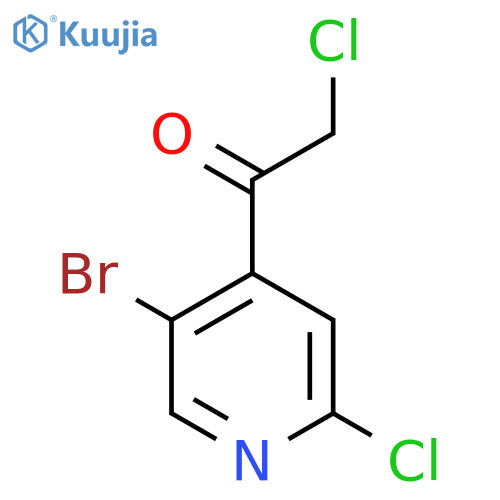

Cas no 1260782-47-5 (1-(5-bromo-2-chloropyridin-4-yl)-2-chloroethan-1-one)

1260782-47-5 structure

商品名:1-(5-bromo-2-chloropyridin-4-yl)-2-chloroethan-1-one

1-(5-bromo-2-chloropyridin-4-yl)-2-chloroethan-1-one 化学的及び物理的性質

名前と識別子

-

- 1-(5-bromo-2-chloropyridin-4-yl)-2-chloroethan-1-one

- EN300-1894846

- 1260782-47-5

-

- インチ: 1S/C7H4BrCl2NO/c8-5-3-11-7(10)1-4(5)6(12)2-9/h1,3H,2H2

- InChIKey: GTQUZSYLUQZCBE-UHFFFAOYSA-N

- ほほえんだ: BrC1C=NC(=CC=1C(CCl)=O)Cl

計算された属性

- せいみつぶんしりょう: 266.88533g/mol

- どういたいしつりょう: 266.88533g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 179

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 30Ų

1-(5-bromo-2-chloropyridin-4-yl)-2-chloroethan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1894846-0.05g |

1-(5-bromo-2-chloropyridin-4-yl)-2-chloroethan-1-one |

1260782-47-5 | 0.05g |

$1188.0 | 2023-09-18 | ||

| Enamine | EN300-1894846-5.0g |

1-(5-bromo-2-chloropyridin-4-yl)-2-chloroethan-1-one |

1260782-47-5 | 5g |

$4102.0 | 2023-06-02 | ||

| Enamine | EN300-1894846-5g |

1-(5-bromo-2-chloropyridin-4-yl)-2-chloroethan-1-one |

1260782-47-5 | 5g |

$4102.0 | 2023-09-18 | ||

| Enamine | EN300-1894846-1.0g |

1-(5-bromo-2-chloropyridin-4-yl)-2-chloroethan-1-one |

1260782-47-5 | 1g |

$1414.0 | 2023-06-02 | ||

| Enamine | EN300-1894846-0.5g |

1-(5-bromo-2-chloropyridin-4-yl)-2-chloroethan-1-one |

1260782-47-5 | 0.5g |

$1357.0 | 2023-09-18 | ||

| Enamine | EN300-1894846-0.25g |

1-(5-bromo-2-chloropyridin-4-yl)-2-chloroethan-1-one |

1260782-47-5 | 0.25g |

$1300.0 | 2023-09-18 | ||

| Enamine | EN300-1894846-2.5g |

1-(5-bromo-2-chloropyridin-4-yl)-2-chloroethan-1-one |

1260782-47-5 | 2.5g |

$2771.0 | 2023-09-18 | ||

| Enamine | EN300-1894846-10.0g |

1-(5-bromo-2-chloropyridin-4-yl)-2-chloroethan-1-one |

1260782-47-5 | 10g |

$6082.0 | 2023-06-02 | ||

| Enamine | EN300-1894846-1g |

1-(5-bromo-2-chloropyridin-4-yl)-2-chloroethan-1-one |

1260782-47-5 | 1g |

$1414.0 | 2023-09-18 | ||

| Enamine | EN300-1894846-10g |

1-(5-bromo-2-chloropyridin-4-yl)-2-chloroethan-1-one |

1260782-47-5 | 10g |

$6082.0 | 2023-09-18 |

1-(5-bromo-2-chloropyridin-4-yl)-2-chloroethan-1-one 関連文献

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

-

Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

1260782-47-5 (1-(5-bromo-2-chloropyridin-4-yl)-2-chloroethan-1-one) 関連製品

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量